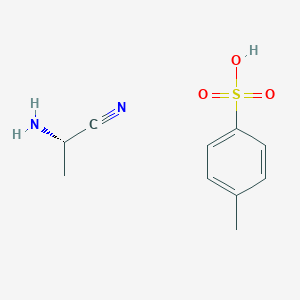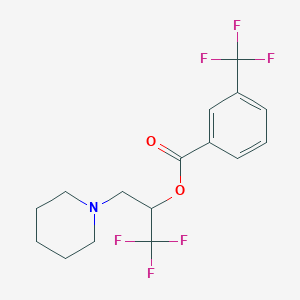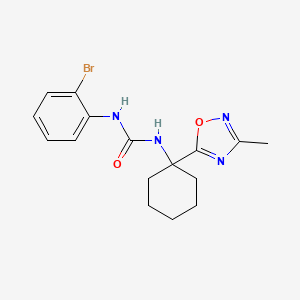
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as BRP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRP is a urea derivative that is synthesized using specific methods and has been shown to have promising effects in various biological systems.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the reaction of 2-bromophenyl isocyanate with 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine to form the desired product.
Starting Materials
2-bromophenyl isocyanate, 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine
Reaction
Step 1: Dissolve 2-bromophenyl isocyanate in anhydrous dichloromethane., Step 2: Add 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for 24 hours., Step 4: Filter the reaction mixture to remove any solids., Step 5: Concentrate the filtrate under reduced pressure., Step 6: Purify the crude product by column chromatography using a suitable solvent system., Step 7: Recrystallize the purified product from a suitable solvent to obtain the final product.
Wirkmechanismus
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exerts its anticancer effects by inhibiting the activity of the protein kinase CK2. CK2 is a protein that is overexpressed in many cancer cells and is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can induce apoptosis in cancer cells and inhibit their growth and proliferation.
Biochemische Und Physiologische Effekte
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have various biochemical and physiological effects in different biological systems. In addition to its anticancer effects, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have anti-inflammatory and analgesic effects. Studies have also demonstrated that 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to be stable under various conditions, making it a reliable compound for use in experiments. However, one limitation of using 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One potential avenue of research is to further investigate its anticancer effects and explore its potential as a cancer therapy. Additionally, studies could focus on exploring the mechanisms underlying 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea's anti-inflammatory and analgesic effects. Finally, research could investigate the potential use of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, or 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, is a promising compound that has potential therapeutic applications in various biological systems. Its anticancer effects, anti-inflammatory and analgesic effects, and potential use in treating neurological disorders make it an exciting area of research for future studies.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been extensively studied for its potential therapeutic applications in various biological systems. One of the most significant applications of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is its potential use as an anticancer agent. Studies have shown that 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can induce apoptosis in cancer cells, leading to their death. Additionally, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-11-18-14(23-21-11)16(9-5-2-6-10-16)20-15(22)19-13-8-4-3-7-12(13)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPOBBBKGBZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)
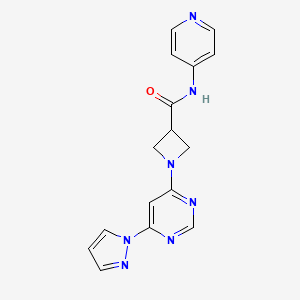
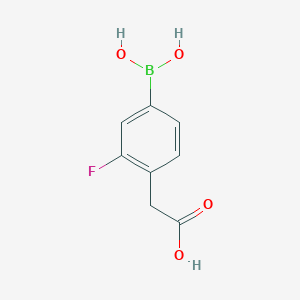
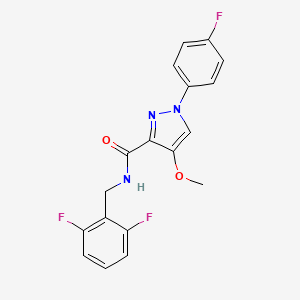
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)
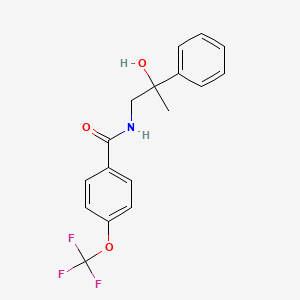
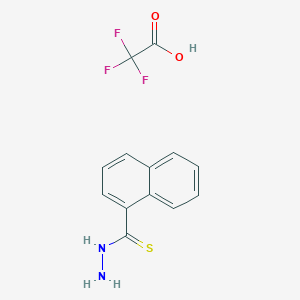
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)
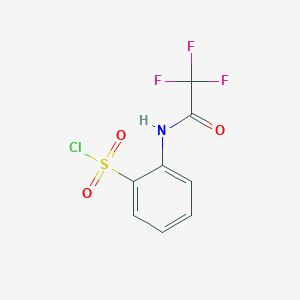
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)
